molecular formula C30H28ClN3O3S B11079289 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11079289
M. Wt: 546.1 g/mol
InChI Key: WLHONIREPFARLX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a complex organic compound with the following structural formula:

C22H33BO7S\text{C}_{22}\text{H}_{33}\text{BO}_7\text{S} C22​H33​BO7​S

This compound belongs to the class of dihydropyridines and exhibits interesting properties due to its unique substitution pattern. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a suitable naphthalene derivative with a cyano-substituted aldehyde, followed by cyclization and subsequent functional group transformations. Detailed reaction conditions and intermediates are available in the literature .

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ modified versions of the synthetic routes mentioned above. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate can undergo oxidation reactions, yielding various oxidation states of the pyridine ring.

    Substitution: Nucleophilic substitution reactions at the cyano group or other functional groups are common.

    Reduction: Reduction of the cyano group to an amine or other derivatives is feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include various regioisomers, stereoisomers, and functionalized derivatives.

Scientific Research Applications

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate finds applications in:

    Medicinal Chemistry: As potential calcium channel blockers due to their dihydropyridine scaffold.

    Biological Studies: Investigating cellular pathways and ion channels.

    Materials Science: Incorporation into polymers or nanoparticles.

Mechanism of Action

The compound likely exerts its effects by blocking calcium channels, affecting cellular calcium homeostasis. This modulation can impact muscle contraction, neurotransmitter release, and other physiological processes.

Comparison with Similar Compounds

While there are several dihydropyridines, this compound stands out due to its unique substitution pattern. Similar compounds include nifedipine, a well-known calcium channel blocker, and other cyano-substituted dihydropyridines.

Properties

Molecular Formula

C30H28ClN3O3S

Molecular Weight

546.1 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H28ClN3O3S/c1-18-26(29(36)37-30(2,3)4)27(20-9-12-22(31)13-10-20)24(16-32)28(33-18)38-17-25(35)34-23-14-11-19-7-5-6-8-21(19)15-23/h5-15,27,33H,17H2,1-4H3,(H,34,35)

InChI Key

WLHONIREPFARLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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